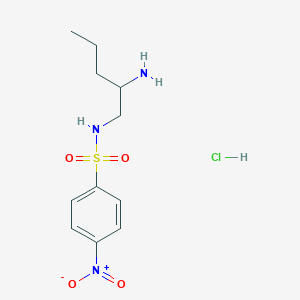
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamide compounds are typically synthesized from benzoic acid or its derivatives and amine derivatives .
Chemical Reactions Analysis
The chemical reactions involving benzamide derivatives can vary widely depending on the specific substituents present in the molecule. For example, benzamides can undergo nucleophilic substitution reactions at the benzylic position .
Aplicaciones Científicas De Investigación
Synthesis Techniques
- High-Yield Synthesis of Radiopharmaceutical Precursors : A study by Bobeldijk et al. (1990) outlines a simple and high-yield synthesis method for (S)-BZM and its derivatives, which are precursors for radiopharmaceuticals like (S)-123I-IBZM. This research could be relevant for developing synthesis protocols for complex benzamides, potentially including compounds like "2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide" (Bobeldijk et al., 1990).
Organogels and Molecular Aggregation
- Organogels Based on Amphiphilic Compounds : Wu et al. (2011) discovered that certain perylenetetracarboxylic diimides (PDIs) can form fluorescent gels, highlighting the role of amphiphilic properties in gel formation. This suggests potential applications in designing novel organogels or sensing materials using structurally complex benzamides (Wu et al., 2011).
Chemical Reactions and Mechanisms
- Cascade Radical Cyclization : Ishibashi et al. (1999) studied the stereoselective radical cascade approach to synthesize benzo[a]quinolizidines, demonstrating advanced methods for constructing complex molecular architectures. Such methodologies may be applicable in the synthesis or modification of "this compound" (Ishibashi et al., 1999).
Antimicrobial Properties
- Antimicrobial Activity of Benzoylthioureas : Limban et al. (2011) synthesized new acylthiourea derivatives showing antimicrobial activity at low concentrations against various bacterial and fungal strains. This research indicates the potential for designing benzamide derivatives with antimicrobial properties (Limban et al., 2011).
Material Chemistry and Catalysis
- Metalloligands for Single-Molecule Magnets : Costes et al. (2010) explored the coordination of specific ligands to copper ions, yielding complexes with potential applications as single-molecule magnets (SMMs) and single-chain magnets (SCMs). This research could inspire the development of benzamide-based ligands for metal coordination and magnetic applications (Costes et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethoxy-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-4-19-13-8-6-5-7-12(13)14(17)16-11-15(2,18)9-10-20-3/h5-8,18H,4,9-11H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRFFRYBGXNFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C)(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968746.png)

![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2968750.png)

![6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2968753.png)
![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenylacetamide;hydrochloride](/img/structure/B2968755.png)
![4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridinehydrochloride](/img/structure/B2968756.png)


![5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2968761.png)

![2-(4-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2968764.png)
![4-(Benzhydrylthio)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2968767.png)
![N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2968768.png)
